molecular formula C26H18ClN3O5 B11355402 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355402
M. Wt: 487.9 g/mol
InChI Key: BMNKRORXHKUERH-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the benzofuran and oxazole rings, followed by the introduction of the carbamoyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Formation of Oxazole Ring: This step often involves cyclization reactions using nitriles and aldehydes.

    Introduction of Functional Groups: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used in studies to understand its effects on biological systems and its potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)carbamoyl]butanoic acid
  • N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide

Uniqueness

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of benzofuran and oxazole rings, along with the specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H18ClN3O5

Molecular Weight

487.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H18ClN3O5/c1-33-18-12-6-15(7-13-18)22-14-20(30-35-22)25(31)29-23-19-4-2-3-5-21(19)34-24(23)26(32)28-17-10-8-16(27)9-11-17/h2-14H,1H3,(H,28,32)(H,29,31)

InChI Key

BMNKRORXHKUERH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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